Fluorodiethylphosphine oxide

Description

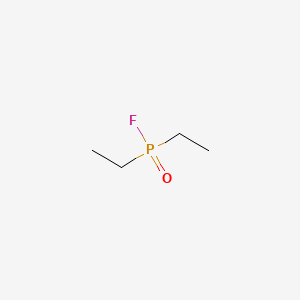

Structure

2D Structure

3D Structure

Properties

CAS No. |

756-78-5 |

|---|---|

Molecular Formula |

C4H10FOP |

Molecular Weight |

124.09 g/mol |

IUPAC Name |

1-[ethyl(fluoro)phosphoryl]ethane |

InChI |

InChI=1S/C4H10FOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

InChI Key |

VUWGFHQTOFNEEY-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Fluorodiethylphosphine Oxide

Mass Spectrometry (MS)

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Mass spectrometry is a cornerstone for the identification and structural analysis of organophosphorus compounds. Both ESI-MS and GC-MS provide unique and complementary information regarding the molecular weight and fragmentation patterns of fluorodiethylphosphine oxide.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly suitable for analyzing polar, nonvolatile compounds. nih.gov When analyzed via liquid chromatography coupled with E-MS (LC-ESI-MS), this compound is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. This allows for the accurate determination of its molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is subjected to collision-induced dissociation. This process would likely yield characteristic product ions useful for confirming its identity, a technique frequently used for related organophosphorus compounds, including chemical warfare agents. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound allows for its separation from complex mixtures prior to ionization and detection. Electron ionization (EI) is typically used in GC-MS, which imparts higher energy and results in more extensive fragmentation compared to ESI. The fragmentation pattern is highly predictable and serves as a chemical fingerprint. The primary fragmentation pathways for this compound are expected to involve the cleavage of bonds adjacent to the phosphorus atom.

A plausible fragmentation pattern is detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 124 | [C₄H₁₀FOP]⁺ | Molecular Ion (M⁺) |

| 105 | [C₄H₁₀OP]⁺ | F• |

| 95 | [C₂H₅FOP]⁺ | C₂H₅• (Ethyl radical) |

| 66 | [FOP]⁺ | C₄H₁₀ (Butane) |

This interactive table outlines the predicted mass spectrometry fragmentation of this compound.

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, allowing for its identification. For this compound, the P=O (phosphoryl) and P-F bonds are expected to produce strong, diagnostic absorption bands. The high electronegativity of the fluorine atom is known to increase the frequency of the P=O stretching vibration. utah.edu

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretch | C-H (in CH₃, CH₂) | 2850 - 3000 |

| Stretch | P=O (Phosphoryl) | 1250 - 1410 |

| Stretch | P-O-C | ~1065 |

| Stretch | P-F | 800 - 950 |

| Stretch | P-C | 700 - 800 |

This interactive table presents the predicted infrared absorption frequencies for the key functional groups in this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light from a laser source. stackexchange.com The resulting Raman spectrum provides a specific fingerprint of a molecule. irdg.org For this compound, the vibrations of the P=O and P-F bonds are expected to be Raman active and produce distinct signals. Raman spectroscopy is particularly useful for analyzing organophosphorus compounds, with specific bands allowing for clear identification. mdpi.com The P=O and P-F stretching vibrations, in particular, would serve as key markers in the Raman spectrum.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Asymmetric & Symmetric Stretch | C-H (in CH₃, CH₂) | 2850 - 3000 |

| Stretch | P=O (Phosphoryl) | 1250 - 1400 |

| Stretch | P-F | 800 - 950 |

| Stretch | P-C | 700 - 800 |

| P-(OR)₂ mixed modes | P-(C₂H₅)₂ | ~830 |

This interactive table displays the predicted Raman shifts for this compound, highlighting its molecular fingerprint.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If a suitable crystal could be grown, this technique would provide the exact coordinates of each atom in the crystal lattice. This would unambiguously determine its molecular conformation, bond lengths, and bond angles in the solid state.

Although a specific crystal structure is unavailable, the geometric parameters of this compound can be reliably predicted based on data from structurally similar molecules determined by gas electron diffraction and X-ray crystallography. For instance, studies on phosphoryl fluoride (B91410) (POF₃) and related phosphine (B1218219) oxides provide a strong basis for estimating these values. tmoritani.com The P=O bond is expected to be relatively short due to its double-bond character and the influence of the electronegative fluorine atom. The geometry around the phosphorus atom will be tetrahedral.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | P=O | ~1.44 Å |

| Bond Length | P-F | ~1.52 Å |

| Bond Length | P-C | ~1.80 Å |

| Bond Angle | O=P-F | ~106° |

| Bond Angle | C-P-C | ~105° |

| Bond Angle | F-P-C | ~103° |

This interactive table summarizes the predicted structural parameters of this compound based on analogous compounds.

In the solid state, significant intermolecular interactions would be expected due to the highly polar nature of the phosphoryl (P=O) bond. These would primarily consist of strong dipole-dipole interactions, which would influence the packing of the molecules within the crystal lattice.

Reactivity and Reaction Mechanisms of Fluorodiethylphosphine Oxide

Electrophilic and Nucleophilic Reactivity at Phosphorus Center

The phosphorus atom in fluorodiethylphosphine oxide is electrophilic, susceptible to attack by nucleophiles. Conversely, the phosphoryl oxygen can act as a nucleophile in the presence of strong electrophiles.

Nucleophilic attack at the phosphorus center of this compound can proceed through a nucleophilic substitution pathway. While direct data on this compound is limited, analogous reactions with similar organophosphorus halides suggest that the reaction likely proceeds via an addition-elimination mechanism. In this mechanism, the incoming nucleophile adds to the pentavalent phosphorus atom, forming a transient trigonal bipyramidal intermediate. The subsequent elimination of the fluoride (B91410) ion, a reasonably good leaving group, yields the substituted product.

The stereochemical outcome of such reactions at a chiral phosphorus center is often inversion of configuration, consistent with an SN2-like mechanism at phosphorus. For thiophosphoryl fluorides, nucleophilic substitution has been shown to occur via an addition-elimination (A-E) mechanism, which can lead to either retention or inversion of configuration depending on the nature of the nucleophile and the stability of the pentacoordinate intermediate. mdpi.com

Common nucleophiles that can react with this compound include alkoxides, phenoxides, amines, and organometallic reagents. The general scheme for a nucleophilic substitution reaction can be represented as:

(C₂H₅)₂P(O)F + Nu⁻ → (C₂H₅)₂P(O)Nu + F⁻

Where Nu⁻ represents a generic nucleophile.

The phosphoryl oxygen in this compound can be activated by strong electrophiles, which enhances the electrophilicity of the phosphorus atom and facilitates nucleophilic attack. While phosphorus oxides generally show reduced reactivity compared to carbonyl compounds, they can be activated. nih.gov

A common strategy for electrophilic activation involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a base, such as pyridine. nih.gov The electrophilic attack of the anhydride on the electron-rich phosphoryl oxygen leads to the formation of a highly reactive phosphonium (B103445) intermediate. This intermediate is then more susceptible to nucleophilic attack, even by weak nucleophiles like fluoride ions. nih.gov

The activation process can be summarized as follows:

Electrophilic Attack: (C₂H₅)₂P(O)F + (CF₃SO₂)₂O → [(C₂H₅)₂P(OTf)F]⁺ + CF₃SO₃⁻

Nucleophilic Attack: [(C₂H₅)₂P(OTf)F]⁺ + Nu⁻ → (C₂H₅)₂P(O)Nu + F-Tf

This electrophilic activation strategy is particularly useful for transformations that are otherwise difficult to achieve, such as the introduction of a second fluorine atom or other functional groups.

Oxidation and Reduction Pathways

Specific oxidative transformations of this compound are not extensively documented in the literature. The phosphorus atom is already in a high oxidation state (+5), making further oxidation challenging under typical conditions. Reactions that might be considered "oxidative" in a broader sense could involve transformations of the ethyl groups, but these are not reactions at the phosphorus center.

The reduction of phosphine (B1218219) oxides to the corresponding phosphines is a well-established transformation in organophosphorus chemistry. While specific data for this compound is scarce, general methods for the reduction of phosphine oxides can be applied. Common reducing agents for this transformation include silanes, such as trichlorosilane (B8805176) (HSiCl₃) and polymethylhydrosiloxane (B1170920) (PMHS), often in the presence of a catalyst or an activator.

The general reaction for the reduction can be represented as:

(C₂H₅)₂P(O)F + Reducing Agent → (C₂H₅)₂PF + Oxidized Byproduct

The mechanism of reduction with silanes typically involves the initial activation of the P=O bond by the silane, followed by the transfer of hydride from the silicon to the phosphorus center and the formation of a stable silicon-oxygen bond. The resulting product would be diethylphosphine (B1582533) fluoride.

Hydrolysis and Solvolysis Reactions

The phosphorus-fluorine bond in this compound is susceptible to cleavage by nucleophiles, including water and alcohols, leading to hydrolysis and solvolysis products, respectively.

Hydrolysis:

In the presence of water, this compound undergoes hydrolysis to yield diethylphosphinic acid and hydrofluoric acid.

(C₂H₅)₂P(O)F + H₂O → (C₂H₅)₂P(O)OH + HF

The reaction is typically catalyzed by acid or base. Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center. Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating the attack by a water molecule. The hydrolysis of aryl phosphates has been shown to be catalyzed by fluoride ions, suggesting a complex mechanism may be at play where the fluoride product can influence the reaction rate. rsc.org

Solvolysis:

In the presence of an alcohol (ROH), this compound can undergo solvolysis to form an ester of diethylphosphinic acid.

(C₂H₅)₂P(O)F + ROH → (C₂H₅)₂P(O)OR + HF

This reaction is analogous to hydrolysis and is also typically promoted by acid or base catalysis. The alkoxide ion (RO⁻) or the alcohol molecule itself acts as the nucleophile.

Thermal and Photochemical Decomposition Mechanisms

Limited specific experimental data is available for the thermal and photochemical decomposition of this compound. However, the reactivity of related organophosphorus compounds provides a framework for understanding its potential decomposition pathways.

Thermal Decomposition:

The thermal stability of phosphine oxides is generally high, with decomposition often requiring elevated temperatures. For dialkylphosphine oxides, thermal degradation can proceed through various mechanisms, including cleavage of the phosphorus-carbon (P-C) and phosphorus-oxygen (P=O) bonds. The presence of a fluorine atom directly attached to the phosphorus in this compound is expected to significantly influence its thermal behavior due to the high electronegativity of fluorine and the strength of the P-F bond.

Potential thermal decomposition pathways for this compound may involve:

Homolytic Cleavage: At high temperatures, the P-C bonds may break homolytically to generate ethyl and fluorodiethylphosphinoyl radicals. These highly reactive species can then undergo a variety of secondary reactions, such as hydrogen abstraction or disproportionation.

Elimination Reactions: Depending on the specific conditions, elimination reactions might occur. For instance, the elimination of ethene from an ethyl group is a possibility, leading to the formation of a P-H bond.

Rearrangement Reactions: Intramolecular rearrangements could also play a role in the thermal decomposition process, potentially leading to the formation of more stable phosphorus-containing species.

The exact decomposition products and their distribution would be highly dependent on factors such as temperature, pressure, and the presence of other chemical species.

Photochemical Decomposition:

For this compound, this would likely involve the fission of a P-C (ethyl) bond, generating a diethylphosphinoyl radical and an ethyl radical. These radicals can then initiate further chemical reactions. The presence of the fluorine atom may influence the photolytic stability and the quantum yield of the cleavage process.

It is important to note that the specific wavelengths of light required to induce photolysis and the efficiency of the process would need to be determined experimentally for this compound.

Investigation of Tautomeric Equilibria in Related Phosphine Oxides

Secondary phosphine oxides can exist in a tautomeric equilibrium between a pentavalent phosphine oxide form and a trivalent phosphinous acid form. nih.govresearchgate.netrsc.orgacs.org This equilibrium is a crucial aspect of their reactivity, as the two tautomers exhibit different chemical properties.

The position of this equilibrium is significantly influenced by the electronic nature of the substituents attached to the phosphorus atom. nih.gov

Electron-donating groups , such as alkyl groups, tend to stabilize the pentavalent phosphine oxide form.

Electron-withdrawing groups , such as phenyl or fluorinated alkyl groups, tend to shift the equilibrium towards the trivalent phosphinous acid form. nih.gov

In the case of this compound, the phosphorus atom is substituted with two electron-donating ethyl groups and one strongly electron-withdrawing fluorine atom. The interplay of these opposing electronic effects will determine the position of the tautomeric equilibrium. It is plausible that the potent electron-withdrawing nature of the fluorine atom could lead to a measurable population of the phosphinous acid tautomer.

The tautomeric equilibrium is also sensitive to the solvent environment. Polar solvents capable of hydrogen bonding can influence the stability of the respective tautomers and thus shift the equilibrium position.

Computational studies on a range of secondary phosphine oxides have shown that the relative stability of the P(V) and P(III) tautomers is highly dependent on the substituents. nih.gov The table below, based on computational data for various substituted phosphine oxides, illustrates this trend.

| Substituents (Y1, Y2) on P(O)H | Calculated ΔG (GP(V) – GP(III)) in kJ mol⁻¹ (in dichloromethane) | Favored Tautomer |

|---|---|---|

| Me, Me | -7.6 | P(V) Oxide |

| Et, Et | -8.9 | P(V) Oxide |

| Ph, Ph | -4.0 | P(V) Oxide |

| F, F | 27.3 | P(III) Acid |

| CF3, CF3 | 39.1 | P(III) Acid |

The data in the table clearly demonstrates that with electron-donating alkyl groups (Me, Et), the pentavalent phosphine oxide form is more stable (negative ΔG). researchgate.net Conversely, with strongly electron-withdrawing groups (F, CF3), the trivalent phosphinous acid form is favored (positive ΔG). researchgate.net For this compound, one would expect the ΔG value to be influenced by both the electron-donating ethyl groups and the electron-withdrawing fluorine atom, making its precise tautomeric equilibrium an interesting subject for further investigation.

Coordination Chemistry and Ligand Applications of Fluorodiethylphosphine Oxide

Chelation and Ligand Binding Modes

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. This effect is crucial in forming stable metal complexes. The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal.

Monodentate vs. Multidentate Coordination

A ligand can be classified based on the number of donor atoms it uses to bind to a metal center.

Monodentate ligands bind to a metal ion through only one donor atom.

Multidentate ligands (also known as chelating agents) can form multiple bonds with a single metal ion. Ligands that form two bonds are termed bidentate, while those forming three are tridentate, and so on.

Phosphine (B1218219) oxides most commonly act as monodentate ligands, coordinating through the phosphoryl oxygen atom. wikipedia.org However, ligands containing multiple phosphine oxide groups or other donor functionalities can exhibit multidentate behavior. researchgate.net For fluorodiethylphosphine oxide, monodentate coordination via the oxygen atom is the most probable binding mode. While the presence of a fluorine atom introduces the theoretical possibility of bidentate (O, F) chelation, this is generally not observed due to the low basicity of covalently bonded fluorine.

| Coordination Mode | Description | Example with Analogous Ligands |

| Monodentate | Binds through a single donor atom (the phosphoryl oxygen). | Triphenylphosphine oxide in NiCl₂[OP(C₆H₅)₃]₂ wikipedia.org |

| Bidentate (Chelating) | Binds through two donor atoms on the same ligand. | Bis(diphenylphosphino)methane dioxide binding through both oxygen atoms. rsc.orgnih.gov |

| Bidentate (Bridging) | Binds to two different metal centers. | Can occur in polynuclear complexes. |

Donor Atom Preferences (Phosphoryl Oxygen, Fluorine, Alkyl Chain)

In this compound, there are three potential sites for metal coordination: the phosphoryl oxygen, the fluorine atom, and the ethyl chains. However, their donor capabilities differ significantly.

Phosphoryl Oxygen: This is the primary and most effective donor site. The oxygen atom is a hard Lewis base, making it an excellent ligand for hard and borderline metal ions. wikipedia.org The polarity of the P=O bond, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen, enhances the oxygen's ability to donate its lone pair of electrons. Coordination to a metal ion typically leads to a slight elongation of the P-O bond. wikipedia.org

Fluorine: The fluorine atom is highly electronegative and a very weak Lewis base when covalently bonded in an organophosphorus compound. Its lone pairs are held tightly, making them largely unavailable for coordination to a metal center. Therefore, it is highly unlikely to act as a donor atom in this context.

Alkyl Chain: The C-H bonds of the ethyl groups are non-polar and lack lone pairs of electrons, rendering them incapable of acting as donor sites for metal coordination.

Based on these established principles, coordination of this compound to a metal center will occur almost exclusively through the phosphoryl oxygen atom.

Metal Complex Formation

The strong donor capacity of the phosphoryl oxygen in phosphine oxides enables them to form stable complexes with a wide array of metal ions from across the periodic table.

Synthesis of Transition Metal Complexes

Transition metal complexes of phosphine oxides are typically synthesized by reacting a labile metal complex or a simple metal salt with the phosphine oxide ligand in a suitable solvent. wikipedia.org The phosphine oxide can displace weaker-coordinating ligands such as water, tetrahydrofuran (B95107) (THF), or halides.

A general synthetic route can be represented as: [MXn(solvent)y] + z(Et₂P(F)O) → [MXn(Et₂P(F)O)z] + y(solvent) (where M = transition metal, X = anion, n = charge, z = stoichiometric coefficient)

While specific studies on this compound are not extensively documented, the behavior of analogous trialkyl and triaryl phosphine oxides provides a strong predictive framework. These ligands form complexes with a variety of transition metals, including but not limited to iron, nickel, tungsten, and niobium. wikipedia.org For instance, complexes like FeCl₂(OPMe₃)₂ and cis-WCl₄(OPPh₃)₂ have been well-characterized. wikipedia.org The synthesis is often straightforward, involving stirring the reactants at room temperature or with gentle heating. mdpi.com

| Metal Ion | Example Complex with Analogous Phosphine Oxide |

| Iron(II) | FeCl₂(OPMe₃)₂ |

| Nickel(II) | NiCl₂[OP(C₆H₅)₃]₂ |

| Tungsten(IV) | cis-WCl₄(OPPh₃)₂ |

| Niobium(V) | NbOCl₃(OPPh₃)₂ |

| Gold(I) | [(Ph₃PO)AuCl] |

Coordination with Lanthanide and Actinide Ions

Phosphine oxides are particularly effective ligands for f-block elements. researchgate.net Lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions are hard Lewis acids and exhibit a strong affinity for the hard oxygen donor of the phosphine oxide ligand. researchgate.net This property is exploited in solvent extraction processes for the separation and reprocessing of nuclear fuels. researchgate.netredalyc.org

The coordination chemistry of phosphine oxides with lanthanides and actinides is extensive. They form complexes with high coordination numbers, which is characteristic of these large metal ions. Ligands containing multiple phosphine oxide groups often act as chelating agents to form highly stable complexes. nih.gov For example, bis(phosphine oxide) ligands have been shown to form stable, six-coordinate complexes with lanthanide ions such as Dy³⁺, Er³⁺, and Yb³⁺. rsc.orgnih.gov Research has also detailed the coordination of phosphine oxide-decorated ligands with ions like Pr³⁺, Nd³⁺, Er³⁺, and Pu⁴⁺. nih.gov Given these precedents, this compound is expected to be an effective ligand for complexing lanthanide and actinide ions.

Complexation with Main Group Elements

While less common than with transition metals or f-block elements, phosphine oxides also form complexes with main group elements. The Lewis acidic character of many main group metal halides and organometallic compounds facilitates their interaction with the Lewis basic phosphoryl oxygen.

For instance, phosphine oxide-functionalized ligands have been shown to coordinate with Indium(III). nih.gov Organotin compounds, such as Me₂SnCl₂ and Ph₂SnCl₂, also react with phosphine oxides to form stable complexes. redalyc.org In these structures, the phosphine oxide ligand coordinates directly to the tin atom through the oxygen donor. This indicates that this compound could readily form complexes with various main group elements that possess sufficient Lewis acidity.

Role as a Ligand in Homogeneous Catalysis

This compound is a compound with potential applications in homogeneous catalysis, where the ligand's structure and electronic properties can critically influence the outcome of a reaction. While specific research on this particular molecule is limited, its role can be understood by examining the behavior of related phosphine oxide and fluorinated phosphorus compounds in catalytic systems. Phosphine oxides are generally considered weak Lewis bases and may coordinate to metal centers, influencing the stability and reactivity of the catalyst.

Phosphine oxides can serve as stabilizing ligands for metal catalysts in cross-coupling reactions. Although less common than their phosphine counterparts, they can prevent the precipitation of the active metal, such as palladium, thereby maintaining a consistent catalyst concentration throughout the reaction. This stabilization is attributed to a weak coordination interaction between the phosphine oxide's oxygen atom and the metal center.

In the context of palladium-catalyzed cross-coupling, ligands play a crucial role in facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the ligand directly impacts the electron density at the metal center. For this compound, the presence of a highly electronegative fluorine atom is expected to create a more electron-poor phosphorus center. This electronic property could modulate the reactivity of the catalytic species, potentially influencing reaction rates and the tolerance of various functional groups. While direct catalytic data for this compound in specific cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig is not extensively documented, the principles governing related phosphine oxide ligands suggest a potential role in stabilizing catalytic intermediates.

Table 1: Conceptual Influence of Ligand Electronics on a Generic Pd-Catalyzed Cross-Coupling Reaction

| Ligand Feature | Electronic Effect on Phosphorus | Potential Impact on Oxidative Addition | Potential Impact on Reductive Elimination |

|---|---|---|---|

| Alkyl Groups (e.g., Ethyl) | Electron-donating | May slow down | May speed up |

| Fluoro Group | Strongly electron-withdrawing | May speed up | May slow down |

| This compound | Net electron-withdrawing | Potentially enhanced | Potentially retarded |

This table is based on general principles of ligand effects in catalysis and does not represent empirically measured data for this compound.

The performance and selectivity of a homogeneous catalyst are intricately linked to the steric and electronic properties of its ligands. The introduction of a fluorine atom in this compound has a significant inductive effect, withdrawing electron density from the phosphorus atom. This can alter the ligand's donor-acceptor properties compared to non-fluorinated analogues. A more electrophilic phosphorus center could affect the strength of the ligand-metal bond, influencing catalyst stability and turnover frequency.

Selectivity, including chemo-, regio-, and stereoselectivity, is also governed by the three-dimensional environment created by the ligand around the metal center. The two ethyl groups in this compound provide a degree of steric bulk. The interplay between these steric demands and the strong electronic pull of the fluorine atom defines the ligand's unique coordination properties. In palladium-catalyzed reactions, for example, both fluorinated and non-fluorinated phosphine complexes have been shown to yield moderate results in Suzuki-Miyaura couplings, indicating that the presence of fluorine can be compatible with catalytic activity, though its specific impact on selectivity requires empirical investigation for each reaction type. manchester.ac.uk

Asymmetric catalysis relies on chiral ligands to induce enantioselectivity in the formation of a product. While this compound itself is achiral, chiral analogs could theoretically be designed to mediate enantioselective transformations. Chirality could be introduced by modifying the ethyl groups with chiral substituents or by creating a P-chiral center, where the phosphorus atom itself is the stereogenic center due to having four different substituents (in the context of a coordination complex or a derivative).

The development of P-chiral phosphine oxides is an active area of research. Catalytic enantioselective methods, such as C-H activation or cross-coupling reactions, have been developed to synthesize P-chiral biaryl phosphine oxides. researchgate.net These compounds, after reduction, can serve as highly effective ligands in a variety of asymmetric transformations. researchgate.net A hypothetical chiral analog of this compound could be employed in reactions such as asymmetric hydrogenation or allylic alkylation, where the ligand's chiral scaffold would control the facial selectivity of substrate coordination or nucleophilic attack. The electronic properties conferred by the fluorine atom would remain a key feature, potentially influencing the catalyst's activity and the level of enantiomeric excess (ee) achieved.

Table 2: Examples of Asymmetric Reactions Using Chiral Phosphine-Based Ligands

| Reaction Type | Catalyst System (General) | Role of Chiral Ligand | Achievable Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Ruthenium / Chiral Phosphine | Controls stereochemistry of H2 addition | Often >95% ee |

| Asymmetric Allylic Alkylation | Palladium / Chiral Phosphine | Dictates trajectory of nucleophilic attack | Up to 99% ee researchgate.net |

This table illustrates the potential of chiral phosphine-based ligands in catalysis; specific results for chiral analogs of this compound are not available.

Ligand Design Principles and Structure-Activity Relationships

The design of effective ligands for catalysis is guided by establishing clear structure-activity relationships (SAR). This involves systematically modifying the ligand's structure to tune its steric and electronic parameters and observing the resulting impact on catalytic performance. For phosphine oxide ligands, key modifiable features include the nature of the substituents on the phosphorus atom.

In the case of this compound, the structure presents three distinct features that influence its activity:

The P=O Group: The phosphinoyl group acts as the coordination point to the metal center. Its bond strength and lability are crucial for the catalytic cycle.

The Ethyl Groups (Et): These alkyl groups contribute to the steric bulk of the ligand. The size of these groups can be modified to control the coordination environment of the metal, influencing selectivity and catalyst stability. Larger, bulkier groups can create a more defined coordination pocket, which can be advantageous for selectivity.

The Fluoro Group (F): This substituent dominates the electronic properties of the ligand. Fluorine's high electronegativity makes the ligand a weaker sigma-donor compared to alkylphosphine oxides. This electronic modification can be critical for tuning the reactivity of the metal center, for instance, by making it more electrophilic and potentially more reactive in oxidative addition steps.

Establishing a SAR for a family of ligands related to this compound would involve synthesizing derivatives where the ethyl groups are replaced with other alkyl or aryl groups and analyzing their performance in a target catalytic reaction. This systematic approach allows for the optimization of the ligand for a specific application, balancing the need for reactivity, stability, and selectivity. The design of mixed phosphine-phosphine oxide ligands, which feature both a hard P=O donor and a soft P donor, is another advanced design principle that offers dynamic coordination behavior to stabilize reactive intermediates. researchgate.net

While general methodologies and computational approaches for studying related compounds such as other phosphine oxides and fluorinated organic molecules are well-documented, the explicit data and detailed research findings for this compound are not present in the available literature. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection.

Theoretical and Computational Studies of Fluorodiethylphosphine Oxide

Spectroscopic Parameter Prediction

Computational NMR and IR Spectroscopy

Computational spectroscopy is a vital tool for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules, offering insights into their structure and bonding.

NMR Spectroscopy: The predicted ¹H, ¹³C, ¹⁹F, and ³¹P NMR chemical shifts for Fluorodiethylphosphine oxide are crucial for its characterization. Computational models, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of these shifts. For organophosphorus compounds, the ³¹P chemical shift is particularly informative about the electronic environment of the phosphorus atom. It is anticipated that the introduction of the electronegative fluorine atom would induce a downfield shift in the ³¹P signal compared to its non-fluorinated counterpart, diethylphosphine (B1582533) oxide.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on computational studies of analogous organophosphorus compounds.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₂) | 1.8 - 2.2 |

| ¹H (CH₃) | 1.0 - 1.4 |

| ¹³C (CH₂) | 20 - 25 |

| ¹³C (CH₃) | 6 - 10 |

| ¹⁹F | -150 to -170 |

| ³¹P | 40 - 50 |

IR Spectroscopy: The calculated IR spectrum of this compound is expected to exhibit characteristic vibrational modes. A prominent feature would be the P=O stretching frequency, which is sensitive to the electronic effects of the substituents. The presence of the fluorine atom is expected to shift this band to a higher wavenumber compared to alkylphosphine oxides due to the inductive effect of fluorine. Other significant vibrations would include C-H stretching and bending modes from the ethyl groups, and the P-F stretching frequency.

Table 2: Predicted Characteristic IR Frequencies for this compound (Note: These are representative values based on computational studies of analogous organophosphorus compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| P=O Stretch | 1250 - 1300 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Bend (Aliphatic) | 1375 - 1470 |

| P-F Stretch | 800 - 850 |

| P-C Stretch | 700 - 750 |

UV-Vis Absorption and Emission Characteristics

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis absorption spectrum of phosphine (B1218219) oxides is typically characterized by transitions involving the phosphoryl (P=O) group. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are expected to be localized around the P=O bond. The primary electronic transition is likely to be of the n → π* type, involving the non-bonding electrons of the oxygen atom and the π* anti-bonding orbital of the P=O double bond. The introduction of a fluorine atom may influence the energy of these orbitals, potentially causing a shift in the absorption maximum compared to non-fluorinated analogs. Information on the emission characteristics (fluorescence and phosphorescence) is scarce and would require dedicated computational studies of the excited states.

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are representative values based on TD-DFT calculations of analogous phosphine oxides.)

| Parameter | Predicted Value |

| λmax (Absorption Maximum) | ~220 - 240 nm |

| Molar Absorptivity (ε) | 1000 - 5000 L·mol⁻¹·cm⁻¹ |

| Predominant Transition | n → π* |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions over time, providing insights into the preferred geometries and the energy barriers between different conformations.

For this compound, the key degrees of freedom include the rotation around the P-C and C-C bonds of the ethyl groups. MD simulations can reveal the most stable rotamers and the dynamics of their interconversion. The presence of the fluorine atom and the phosphoryl group will influence the conformational preferences through steric and electrostatic interactions. By analyzing the trajectory of an MD simulation, a potential energy surface can be constructed, identifying the low-energy conformers and the transition states connecting them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Ligand-Metal Interactions in Coordination Complexes

The phosphoryl oxygen in this compound is a strong Lewis base, making it an effective ligand for metal ions. Computational methods, particularly DFT, can be used to predict the nature and strength of the interactions between this compound and various metal centers.

These calculations can determine the preferred coordination geometries, bond energies, and the electronic structure of the resulting metal complexes. The binding affinity of this compound towards different metal ions can be quantified by calculating the binding energies. It is expected that this compound will act as a hard ligand, preferentially coordinating with hard metal ions. The electronic properties of the metal-ligand bond can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and orbital interactions. Such studies are valuable for designing novel extractants for metal separation and catalysts.

Table 4: Predicted Interaction Properties of a Generic M-O=P(F)(Et)₂ Complex (Note: These are representative values based on DFT calculations of analogous phosphine oxide-metal complexes.)

| Property | Predicted Value/Description |

| Coordination Geometry | Typically tetrahedral or octahedral around the metal |

| M-O Bond Distance | 1.9 - 2.2 Å (dependent on metal) |

| Binding Energy | -20 to -50 kcal/mol (dependent on metal) |

| Charge Transfer | From phosphoryl oxygen to the metal center |

Advanced Analytical Methodologies for Fluorodiethylphosphine Oxide in Non Clinical Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of fluorodiethylphosphine oxide, providing the necessary separation from matrix components and potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust technique for assessing the purity of this compound. A typical HPLC method would employ a reversed-phase column, such as a C18 column, to separate the analyte from non-polar and moderately polar impurities. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient mode to achieve optimal separation. nih.gov UV detection is commonly used for quantification, with the detection wavelength selected based on the chromophoric properties of the analyte. nih.gov For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV absorbance or fluorescence, thereby improving detection sensitivity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Phosphine (B1218219) Oxides

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis |

| Wavelength | 210-230 nm (typical for non-aromatic phosphine oxides) |

| Injection Volume | 10 µL |

This table presents a generalized set of parameters; method optimization is essential for specific applications.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is well-suited for the analysis of volatile compounds, and its applicability to this compound would depend on the compound's volatility and thermal stability. For volatile organophosphorus compounds, GC offers high resolution and sensitivity. A typical GC system would utilize a capillary column with a non-polar or mid-polar stationary phase. The choice of detector is critical, with the Flame Ionization Detector (FID) being a common choice for organic compounds. For enhanced selectivity and sensitivity towards phosphorus-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) is often preferred.

Table 2: Representative GC Parameters for Analysis of Volatile Organophosphorus Compounds

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for analyte separation |

| Detector | FID, NPD, or FPD |

| Detector Temp. | 280-300 °C |

These parameters are illustrative and require optimization for the specific analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, provide a powerful tool for both the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of the analyte's identity. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the loss of ethyl groups, the fluorine atom, and other structural moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for the analysis of less volatile or thermally labile compounds that are not amenable to GC. The LC system separates the analyte from the sample matrix, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often employed. In LC-MS/MS, specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity and sensitivity, which is especially important for trace analysis in complex matrices. thermofisher.com

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex non-clinical matrices. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common extraction techniques for organophosphorus compounds from solid or semi-solid matrices include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govnih.gov Dispersive liquid-liquid microextraction (DLLME) is another technique that has been successfully applied for the extraction of organophosphorus pesticides. For aqueous samples, SPE is a widely used method for pre-concentration and cleanup. researchgate.net

Derivatization may be employed in cases where the analyte has poor chromatographic properties or lacks a suitable chromophore for UV detection in HPLC. For GC analysis, derivatization can be used to increase the volatility of the analyte. For HPLC, derivatization can be used to attach a fluorescent tag to the molecule, significantly enhancing the sensitivity of detection.

Trace Analysis and Detection Limits

The ability to detect and quantify low levels of this compound is essential in many research contexts. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method. For trace analysis of organophosphorus compounds, hyphenated techniques like GC-MS and LC-MS/MS generally offer the lowest detection limits.

LODs for organophosphorus pesticides in environmental samples can range from the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) level, depending on the specific compound, the matrix, and the analytical technique employed. epa.gov It is anticipated that with appropriate method development and optimization, similar detection limits could be achieved for this compound.

Table 3: Typical Detection Limits for Organophosphorus Compounds using Various Techniques

| Analytical Technique | Typical Limit of Detection (LOD) |

| HPLC-UV | 10 - 100 ng/mL |

| GC-FID | 1 - 10 ng/mL |

| GC-NPD/FPD | 0.1 - 1 ng/mL |

| GC-MS | 0.01 - 1 ng/mL |

| LC-MS/MS | 0.001 - 0.1 ng/mL |

These are generalized values and the actual LOD for this compound will depend on the specific analytical method and matrix.

Qualitative and Quantitative Analysis in Research Samples

Qualitative analysis aims to identify the presence of this compound in a sample. In chromatographic methods, this is initially based on the retention time of the analyte matching that of a known standard. However, for unambiguous identification, especially in complex matrices, mass spectrometry is indispensable. The unique fragmentation pattern in GC-MS or the specific precursor-product ion transitions in LC-MS/MS provide a high degree of confidence in the identification.

Quantitative analysis involves determining the exact amount of this compound in a sample. This is typically achieved by creating a calibration curve using a series of standards of known concentrations. The response of the detector (e.g., peak area in a chromatogram) is plotted against the concentration of the standards. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. For accurate quantification, especially in complex matrices where matrix effects can influence the analytical signal, the use of an internal standard is highly recommended.

Environmental Fate and Degradation Pathways Academic Context

Abiotic Transformation Processes

Photodegradation Mechanisms

No specific studies on the photodegradation of Fluorodiethylphosphine oxide were identified. Research on other organophosphorus compounds suggests that photodegradation can occur, but the specific mechanisms, quantum yields, and resulting photoproducts for this compound are unknown.

Hydrolysis Pathways in Aquatic Environments

While hydrolysis is a known degradation pathway for many organophosphorus esters, specific research detailing the hydrolysis kinetics, pH dependence, and degradation products of this compound in aquatic environments is not available.

Biotic Degradation Pathways

Microbial Metabolism and Biotransformation

There is no available research on the microbial metabolism or biotransformation of this compound. It is unknown which microbial species, if any, are capable of degrading this compound or the metabolic pathways that would be involved.

Enzymatic Degradation

Specific enzymes that may act on this compound have not been identified in the current body of scientific literature. While enzymes such as organophosphate hydrolases are known to degrade some organophosphorus compounds, their activity towards this compound has not been documented.

Degradation Product Identification and Characterization

Due to the absence of studies on the degradation of this compound, there is no information available on the identity or characteristics of its potential degradation products.

Environmental Transport and Distribution in Non-Biological Systems

A comprehensive review of scientific literature reveals a significant data gap regarding the environmental transport and distribution of this compound in non-biological systems. Extensive searches of academic and research databases yielded no specific studies detailing the mobility, sorption-desorption characteristics, or partitioning behavior of this particular compound in soil, water, or atmospheric environments.

Consequently, detailed research findings and data tables concerning the environmental fate of this compound are not available at this time. The scientific community has not published research that would allow for a scientifically accurate and thorough discussion of its environmental transport and distribution pathways.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The development of efficient, safe, and sustainable synthetic methodologies is a cornerstone of modern chemistry. rsc.org Future research on Fluorodiethylphosphine oxide will likely focus on moving beyond traditional synthetic methods, which may involve hazardous reagents, to more advanced and greener alternatives.

Key research thrusts could include:

Electrophilic Fluorination: A promising route involves the direct electrophilic fluorination of the corresponding secondary phosphine (B1218219) oxide (diethylphosphine oxide). acs.orgorganic-chemistry.org Reagents such as Selectfluor have proven effective for this transformation under mild conditions, offering a direct pathway to the P-F bond. organic-chemistry.orgresearchgate.net This approach avoids the use of harsher fluorinating agents. nih.gov

Electrochemical Synthesis: Green chemistry principles are encouraging the adoption of electrochemical methods for constructing P-C and P-heteroatom bonds. beilstein-journals.orgnih.gov Future studies could develop an electrochemical route to this compound, potentially by fluorinating a suitable precursor. This method reduces the need for chemical oxidants and reductants, minimizing waste. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat transfer, and scalability for highly exothermic or hazardous reactions, such as those involving Grignard reagents which can be precursors to the diethylphosphine (B1582533) moiety. nih.govvapourtec.com Developing a flow process for the synthesis of this compound could enable safer and more controlled production. vapourtec.com

Deoxygenative Fluorination: An innovative approach could be the deoxygenative fluorination of a precursor phosphinate ester. This strategy utilizes easy-to-handle starting materials and replaces harsh fluorinating agents with combinations like oxalyl chloride and potassium fluoride (B91410). nih.gov

A comparison of potential future synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Electrophilic Fluorination | Mild reaction conditions, high efficiency, direct P-F bond formation. acs.orgorganic-chemistry.org | Optimization of reaction conditions for diethylphosphine oxide precursor. |

| Electrochemical Synthesis | Green and sustainable, avoids chemical oxidants/reductants, precise control. beilstein-journals.org | Development of a suitable electrode system and reaction conditions. |

| Flow Chemistry | Enhanced safety and control, scalability, in-situ reagent generation. vapourtec.com | Reactor design and optimization for multi-step synthesis. |

| Deoxygenative Fluorination | Use of readily available phosphine oxides, avoids pyrophoric P(III) precursors. nih.gov | Adaptation of the method to the specific diethylphosphine oxide substrate. |

Exploration of New Catalytic Transformations

Phosphine oxides are recognized for their role as ligands in homogeneous catalysis. nih.govwikipedia.org The unique electronic properties conferred by the fluorine atom in this compound could lead to novel catalytic activities and selectivities. The strong electron-withdrawing nature of fluorine can modulate the electron density at the phosphorus center, influencing the metal-ligand bond and, consequently, the catalytic cycle.

Future research could investigate the application of this compound as a ligand in:

Cross-Coupling Reactions: Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions. nih.gov Studies could explore how the electronic modifications from the fluorine atom in this compound affect the efficiency and selectivity of reactions like Suzuki or Heck couplings.

Asymmetric Catalysis: While this compound itself is not chiral, it could serve as a foundational structure for developing new chiral P-stereogenic ligands. The synthesis of enantiomerically pure P-stereogenic phosphine oxides is an active area of research. mdpi.comnih.gov

Redox-Driven Catalysis: Phosphine oxides can participate in redox catalysis cycles. acs.org Investigating the redox behavior of this compound could uncover new catalytic transformations where the P=O group is actively involved in the reaction mechanism.

Table 2 outlines potential areas for catalytic exploration.

Table 2: Exploration of this compound in Catalysis

| Catalytic Application Area | Research Objective | Potential Impact of Fluorine Atom |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | To act as a stabilizing or activating ligand. nih.gov | Modulate catalyst stability and reactivity through electronic effects. |

| Nickel-Catalyzed Reactions | To serve as a ligand in reactions like alkene isomerization. cell.com | Influence the properties of the active Ni-H species. cell.com |

| Gold-Catalyzed Cycloisomerizations | To understand subtle electronic ligand effects on reaction pathways. nih.gov | Fine-tune selectivity in complex organic transformations. |

| Frustrated Lewis Pair (FLP) Chemistry | To act as the Lewis basic component in FLPs for small molecule activation. | Enhance the Lewis acidity of the partner borane, potentially improving reactivity. |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Separations)

The incorporation of both phosphorus and fluorine into materials can impart a unique combination of desirable properties. Phosphorus-containing moieties are known to enhance flame retardancy and thermal stability, while fluorine imparts hydrophobicity, chemical resistance, and low surface energy. nih.govrsc.orgacs.org

Emerging applications for this compound in materials science include:

Flame-Retardant Polymers: Phosphine oxides are effective as flame retardants because they promote char formation in the condensed phase during combustion. rsc.org this compound could be incorporated as a reactive monomer or an additive into polymers like polyimides or polycarbonates to create materials with superior flame retardancy and thermal stability. nih.govrsc.org

Fluorinated Copolymers: Research into fluorinated copolymers containing phosphorus groups has highlighted their potential in creating materials with synergistic properties. acs.orgnih.govrsc.org this compound could be a valuable building block for synthesizing novel copolymers for applications such as anticorrosive coatings and advanced adhesives. acs.org

Separation Technologies: Phosphine oxides have been explored as agents for liquid-liquid extraction. acs.org The specific polarity and coordination ability of this compound might make it a selective extractant for metals or organic compounds. Furthermore, its incorporation into polymer membranes could lead to new materials for gas or liquid separations, a field where energy-efficient alternatives to distillation are sought. sciencedaily.com

Table 3 summarizes potential applications in materials science.

Table 3: Potential Materials Science Applications

| Application | Role of this compound | Desired Property Enhancement |

|---|---|---|

| Polymer Additive | Flame retardant. nih.gov | Increased char formation, reduced flammability. |

| Reactive Monomer | Building block for fluoropolymers. acs.org | Improved thermal stability, chemical resistance, and hydrophobicity. nih.gov |

| Extraction Agent | Selective complexant for separations. acs.org | High efficiency and selectivity in liquid-liquid extraction. |

| Membrane Material | Functional component in polymer membranes. | Enhanced chemical resistance and tailored transport properties. sciencedaily.com |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

For this compound, AI and ML could be pivotal in:

Property Prediction: Training ML models on datasets of organophosphorus compounds could enable the rapid and accurate prediction of the physicochemical properties, toxicity, and potential catalytic performance of this compound and its derivatives. arxiv.orgarxiv.org

Catalyst Design: AI-driven platforms can screen vast virtual libraries of potential ligands to identify promising candidates for specific catalytic reactions. chemrxiv.orgscispace.commeryt-chemical.com this compound could be included in these libraries, and its performance as a ligand could be predicted computationally, guiding experimental efforts. acs.orgrsc.org

Synthesis Optimization: ML algorithms can analyze data from synthetic experiments to predict reaction outcomes and suggest optimal conditions (e.g., temperature, solvent, catalyst loading), thereby accelerating the development of efficient synthetic routes. eurekalert.org

Table 4 details the potential integration of AI/ML in the research of this compound.

Table 4: AI and Machine Learning in this compound Research

| AI/ML Application | Specific Goal | Expected Outcome |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predict properties like solubility, stability, and electronic parameters. acs.org | Faster screening of derivative compounds for specific applications. |

| Virtual Screening | Identify promising catalytic applications for this ligand. chemrxiv.orgscispace.com | Prioritization of experimental work on the most promising reactions. |

| Reaction Outcome Prediction | Optimize synthetic routes by predicting yields and side products. eurekalert.org | More efficient and sustainable synthesis protocols. |

| De Novo Design | Generate novel derivatives with enhanced properties. arxiv.orgarxiv.org | Discovery of new molecules with superior performance. |

Fundamental Mechanistic Understanding through Operando Studies

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and designing better catalysts. Operando spectroscopy, which involves characterizing materials under actual reaction conditions, is a powerful tool for gaining mechanistic insights. wikipedia.orgoxinst.comhideninc.com

Future research could employ operando techniques to study:

Synthesis Mechanisms: The synthesis of this compound, for instance via a Grignard reaction followed by oxidation and fluorination, could be monitored in real-time using techniques like operando FTIR or Raman spectroscopy. hzdr.dedtu.dk This would allow for the identification of intermediates, the elucidation of the reaction pathway, and the optimization of process parameters for improved yield and safety.

Catalytic Cycles: When this compound is used as a ligand in a catalytic reaction, operando spectroscopy can provide a direct window into the catalytic cycle. researchgate.netethz.ch By observing the ligand's coordination to the metal center and the transformation of substrates in real-time, researchers can establish structure-reactivity relationships and understand the precise role the fluorinated ligand plays in the catalytic process. hideninc.comresearchgate.net This knowledge is essential for rationally designing more efficient catalysts. researchgate.net

Table 5 lists potential operando studies and the insights they could provide.

Table 5: Application of Operando Studies

| Area of Study | Operando Technique | Potential Mechanistic Insight |

|---|---|---|

| Synthesis Monitoring | FTIR, Raman, NMR Spectroscopy hzdr.de | Identification of reaction intermediates, kinetics of formation, detection of side reactions. |

| Homogeneous Catalysis | High-Pressure IR/NMR Spectroscopy | Characterization of the active catalyst-ligand complex, observation of substrate binding and product release. |

| Structure-Activity Relationships | X-ray Absorption Spectroscopy (XAS) | Determination of the metal's oxidation state and coordination environment during the catalytic cycle. |

| Electrochemical Synthesis | Spectroelectrochemistry | Probing redox events and identifying intermediates at the electrode surface. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for fluorodiethylphosphine oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer: this compound synthesis typically involves nucleophilic substitution or oxidation of fluorinated phosphine precursors. Key parameters include solvent polarity (e.g., THF vs. dichloromethane), temperature control (0–25°C), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Purity is validated via <sup>31</sup>P NMR (δ ~20–25 ppm for phosphine oxides) and elemental analysis .

- Data Considerations: Compare yields under inert vs. aerobic conditions to assess oxidative byproduct formation. Include chromatographic (HPLC/GC) and spectroscopic (IR, <sup>19</sup>F NMR) data in supplementary materials to verify reproducibility .

Q. How can spectroscopic techniques distinguish this compound from structurally similar phosphine oxides?

- Methodological Answer: <sup>19</sup>F NMR is critical for identifying the fluorinated ethyl groups (δ −70 to −90 ppm). IR spectroscopy detects P=O stretching (~1200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹). Pair these with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Advanced Tip: Use isotopic labeling (e.g., <sup>18</sup>O) to track oxygen sources in oxidation pathways .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic structure and reactivity of this compound in catalytic systems?

- Methodological Answer: Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts bond dissociation energies (P–F, P–O) and frontier molecular orbitals. Compare with experimental kinetics (e.g., activation barriers in ligand-exchange reactions) .

- Data Contradictions: Address discrepancies between calculated vs. observed dipole moments by refining solvation models (e.g., COSMO-RS) .

Q. How does this compound interact with lanthanide ions, and what are the implications for coordination chemistry?

- Methodological Answer: Investigate via X-ray absorption spectroscopy (XAS) and EXAFS to probe 4f-orbital participation. Synthesize complexes in anhydrous acetonitrile and characterize using single-crystal XRD to determine coordination geometry (e.g., octahedral vs. tetrahedral) .

- Challenges: Address ligand lability by monitoring <sup>31</sup>P NMR shifts during titrations with Eu(III) or La(III) salts .

Analytical and Environmental Research

Q. What are the key challenges in detecting trace this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer: Use solid-phase microextraction (SPME) coupled with GC-MS for ppb-level detection in water. Optimize derivatization (e.g., silylation) to enhance volatility. Cross-validate with LC-QTOF-MS for polar degradation products .

- Data Gaps: Compare recovery rates in freshwater vs. saline systems to assess matrix interference .

Q. How do hydrolytic degradation pathways of this compound vary under acidic vs. alkaline conditions?

- Methodological Answer: Conduct kinetic studies at pH 2–12, monitoring via <sup>19</sup>F NMR and ion chromatography for fluoride release. Identify intermediates (e.g., phosphonic acids) using tandem MS/MS .

- Contradictions: Resolve conflicting reports on half-lives by standardizing temperature (25°C) and ionic strength .

Toxicology and Safety

Q. What in vitro models are suitable for assessing the neurotoxicity of this compound?

- Methodological Answer: Use SH-SY5Y neuronal cells to measure acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione depletion). Include positive controls (e.g., paraoxon) and validate with live-cell imaging for mitochondrial membrane potential .

- Ethical Considerations: Follow OECD Guidelines 423 for acute toxicity testing, ensuring compliance with institutional review protocols .

Data Reproducibility and Reporting

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔHf) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.